molecular formula C16H14N4S B2434977 N-methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea CAS No. 866131-46-6

N-methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea

Cat. No. B2434977
CAS RN: 866131-46-6
M. Wt: 294.38
InChI Key: LKPOXZKRWJOAIR-UHFFFAOYSA-N
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Description

“N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea” is a derivative of thiourea . Thiourea is an organosulfur compound with the formula SC(NH2)2 and the structure H2N−C(=S)−NH2 . It is structurally similar to urea (H2N−C(=O)−NH2), except that the oxygen atom is replaced by a sulfur atom .


Synthesis Analysis

A novel quinazolinone analogue was designed and synthesized by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively . The prepared analogue was tested for its antibacterial, antitubercular and anti-HIV potencies .


Molecular Structure Analysis

The molecular formula of “N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea” is C16H14N4S . The molecular weight is 294.37 .


Chemical Reactions Analysis

Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries . Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 .


Physical And Chemical Properties Analysis

Thiourea is a planar molecule . The C=S bond distance is 1.71 Å . The C-N distances average 1.33 Å . Thiourea occurs in two tautomeric forms, of which the thione form predominates in aqueous solutions .

Scientific Research Applications

Antiviral Potential

The antiviral properties of N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea have been explored. Specifically, its complexes with metals such as copper (II) and silver (I) demonstrated significant neutralization efficiency against HIV-1 subtypes A, B, and C. The copper (II)-bis (N-methyl-N-phenyl dithiocarbamate) complex exhibited a remarkable 94% neutralization efficiency for CAP210, 54% for ZM53, 45% for Q168, and 63% for QHO.168 . Further research could explore its potential as an alternative entry inhibitor for HIV.

Biological Agents

Quinoxalines, including N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea, belong to a class of N-heterocyclic compounds. They possess diverse pharmacological effects, such as antifungal, antibacterial, antiviral, and antimicrobial activities. These properties make quinoxaline derivatives essential components in drugs used to treat cancer, AIDS, plant viruses, and even schizophrenia. Their versatility certifies a promising future in medicinal chemistry .

Green Chemistry and Cost-Effective Synthesis

Researchers have developed numerous synthetic routes for quinoxalines, emphasizing green chemistry principles and cost-effective methods. Given the current pandemic situation, the need to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) is crucial. N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea’s role as an essential moiety in treating infectious diseases underscores the importance of efficient and sustainable synthesis approaches .

Therapeutic Uses

Quinoxaline derivatives, including our compound of interest, have diverse therapeutic applications. They are integral to drugs used for treating cancer cells, AIDS, and plant viruses. Additionally, their potential extends to schizophrenia treatment. Researchers continue to explore novel derivatives, emphasizing green chemistry and cost-effectiveness .

Molecular Docking Studies

Molecular docking studies have investigated the interactions of N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea with various enzymes. These studies provide insights into its potential as a drug candidate by assessing its binding affinity and interactions with specific targets .

Industrial and Pharmaceutical Uses

Quinoxalines find applications beyond the laboratory. Commercially, they are used in antibiotics such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox. These drugs demonstrate the practical impact of quinoxaline-based compounds in medicine and industry .

Future Directions

The compound offers a potential lead for further optimization and development to new antitubercular and anti-HIV agents . The results obtained from this study confirm that the synthesized and biologically evaluated quinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities and new scaffolds for antimicrobial activity .

properties

IUPAC Name

1-methyl-3-(3-quinoxalin-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S/c1-17-16(21)19-12-6-4-5-11(9-12)15-10-18-13-7-2-3-8-14(13)20-15/h2-10H,1H3,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPOXZKRWJOAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325267
Record name 1-methyl-3-(3-quinoxalin-2-ylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666175
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

866131-46-6
Record name 1-methyl-3-(3-quinoxalin-2-ylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (3-quinoxalin-2-ylphenyl)amine (2.21 g, 10 mmol) in hot toluene (80 mL), methyl isothiocyanate (0.73 g, 10 mmol) was added and the reaction mixture was heated overnight at reflux. The mixture was cooled to room temperature, the resulting precipitate was filtered to afford 1-methyl-3-[3-(quinoxalin-2-yl)phenyl]thiourea (2.0 g, 68% yield). LCMS calculated for C16H14N4S (M+H): 295.38. found 295. 1H-NMR (DMSO-d6, 250 Mhz) δH: 9.85 (1H, br. s), 9.55 (1H, s), 8.40-8.30 (1H, m), 8.20-8.00 (3H, m), 7.98-7.80 (3H, m), 7.70-7.60 (1H, m), 7.60-7.45 (1H, m).
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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